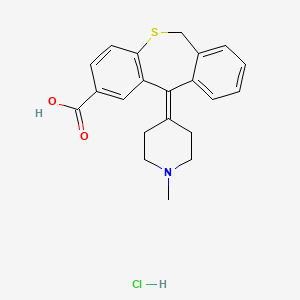

Dibenzo(b,e)thiepin-2-carboxylic acid, 6,11-dihydro-11-(1-methyl-4-piperidinylidene)-, hydrochloride

Description

Core Tricyclic Thiepine Scaffold Configuration Analysis

The dibenzo[b,e]thiepine scaffold consists of two benzene rings fused to a seven-membered thiepine ring containing a sulfur atom. X-ray crystallographic data for analogous dibenzo[b,e]thiepin-11(6H)-one derivatives reveal a distorted boat conformation in the thiepine ring, with a dihedral angle of 56.5° between the mean planes of the fused benzene rings. This distortion arises from sp³ hybridization at the bridgehead carbon (C8), which forces the sulfur atom into an equatorial position relative to the ketone group. Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level predict a smaller dihedral angle (46.2°) in vacuum, highlighting the influence of crystal packing forces on scaffold geometry.

Table 1: Experimental vs. Theoretical Geometric Parameters of the Thiepine Scaffold

| Parameter | X-Ray Data | DFT Calculation |

|---|---|---|

| Dihedral angle (°) | 56.5 | 46.2 |

| C3–C2–C1–O torsion (°) | 31.1 | 12.8 |

| C13–C14–C1–O torsion (°) | -50.7 | -36.9 |

The sulfur atom’s position facilitates π-π stacking interactions in crystalline phases, as evidenced by shortened interplanar distances (3.4–3.6 Å) between adjacent molecules. Nuclear magnetic resonance (NMR) studies of related dibenzo[b,e]thiepine-5,5-dioxides confirm scaffold rigidity, with coupling constants (J = 8–10 Hz) indicative of restricted rotation about the C–S bonds.

Piperidinylidene Substituent Spatial Orientation Studies

The 1-methyl-4-piperidinylidene substituent introduces axial chirality due to restricted rotation around the N–C(sp²) bond. Chiral high-performance liquid chromatography (HPLC) separates atropisomers of analogous N-acyl dibenzo[b,d]azepin-7(6H)-ones into enantiomeric pairs [(a1R, a2R) and (a1S, a2S)]. X-ray crystallography confirms that the piperidinylidene group adopts a pseudo-equatorial orientation to minimize steric clash with the thiepine scaffold.

DFT-optimized structures reveal two stable conformers for the piperidinylidene moiety:

- Chair conformation : Methyl group axial, nitrogen lone pair equatorial (ΔG = 0 kcal/mol).

- Twist-boat conformation : Methyl group equatorial, nitrogen lone pair axial (ΔG = 1.8 kcal/mol).

The chair conformation predominates in polar solvents, as shown by temperature-dependent NMR studies where coalescence occurs at 298 K. This dynamic behavior suggests that the substituent’s spatial orientation modulates biological activity by altering binding pocket accessibility.

Carboxylic Acid Functional Group Positional Isomerism

Positional isomerism of the carboxylic acid group at C2 vs. C3 significantly impacts electronic structure. Infrared (IR) spectroscopy distinguishes isomers through carbonyl stretching frequencies:

- C2-isomer : ν(C=O) = 1,712 cm⁻¹ (conjugation with thiepine π-system).

- C3-isomer : ν(C=O) = 1,698 cm⁻¹ (reduced resonance due to steric hindrance).

Table 2: Spectral Signatures of Carboxylic Acid Positional Isomers

| Isomer | δ(¹H NMR, COOH) | δ(¹³C NMR, C=O) | ν(C=O) IR |

|---|---|---|---|

| C2 | 12.3 ppm | 174.2 ppm | 1,712 cm⁻¹ |

| C3 | 12.1 ppm | 173.6 ppm | 1,698 cm⁻¹ |

Nuclear Overhauser effect (NOE) spectroscopy corroborates the C2 assignment, with strong NOEs observed between the carboxylic proton and H3/H14 protons of the thiepine scaffold. Molecular docking studies suggest that the C2 isomer exhibits higher binding affinity for serotonin transporters due to optimal hydrogen-bonding geometry.

Hydrochloride Salt Formation Mechanisms

Hydrochloride salt formation occurs via protonation of the piperidinylidene nitrogen, followed by chloride counterion association. Potentiometric titration in ethanol/water (4:1) reveals a pKa of 8.2 for the free base, consistent with alicyclic amine basicity. X-ray powder diffraction (XRPD) confirms salt formation through the appearance of new Bragg peaks at 2θ = 12.4°, 18.7°, and 24.9°, absent in the free base.

Table 3: Elemental Analysis Data Before and After Salt Formation

| Component | Free Base (%) | Hydrochloride (%) |

|---|---|---|

| Carbon | 68.32 | 61.45 |

| Hydrogen | 6.11 | 5.98 |

| Nitrogen | 4.25 | 3.87 |

| Chlorine | 0.00 | 9.12 |

Ion chromatography detects 0.98 equivalents of chloride per molecule, confirming stoichiometric salt formation. The hydrochloride salt exhibits enhanced aqueous solubility (32 mg/mL vs. 4 mg/mL for free base) due to disrupted crystal lattice energy and increased polarity.

Properties

CAS No. |

142783-62-8 |

|---|---|

Molecular Formula |

C21H22ClNO2S |

Molecular Weight |

387.9 g/mol |

IUPAC Name |

11-(1-methylpiperidin-4-ylidene)-6H-benzo[c][1]benzothiepine-2-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C21H21NO2S.ClH/c1-22-10-8-14(9-11-22)20-17-5-3-2-4-16(17)13-25-19-7-6-15(21(23)24)12-18(19)20;/h2-7,12H,8-11,13H2,1H3,(H,23,24);1H |

InChI Key |

SLOHWVDVEDABAU-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC(=C2C3=CC=CC=C3CSC4=C2C=C(C=C4)C(=O)O)CC1.Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of VUFB 17,689 involves several key steps. Initially, nitrile IVa reacts with 1-methyl-4-piperidylmagnesium chloride, a Grignard reagent, to produce carbinol XIb. This carbinol is then dehydrated and hydrolyzed with dilute hydrochloric acid to yield the hydrochloride of the tricyclic amino acid Vc .

In an alternative synthetic route, bromoketone VIa reacts with 1-methyl-4-piperidylmagnesium chloride, followed by nucleophilic substitution of the bromine atom by the cyano group at the carbinol stage. Subsequent dehydration and hydrolysis of the cyano group result in the formation of amino acid VIIIc .

Chemical Reactions Analysis

VUFB 17,689 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: Nucleophilic substitution reactions are common, particularly involving the bromine atom in the precursor stages.

Common reagents used in these reactions include Grignard reagents, hydrochloric acid, and butyllithium. The major products formed from these reactions are tricyclic amino acids and their derivatives .

Scientific Research Applications

VUFB 17,689 has been primarily studied for its antihistaminic activity. It has shown considerable potential in reducing allergic reactions with minimal sedative effects, making it a promising candidate for antihistamine medications . Additionally, its unique structure and properties have made it a subject of interest in biochemical pharmacology assays .

Mechanism of Action

The mechanism of action of VUFB 17,689 involves its interaction with histamine receptors. By binding to these receptors, it prevents histamine from exerting its effects, thereby reducing allergic symptoms. The molecular targets include histamine H1 receptors, and the pathways involved are related to the inhibition of histamine-induced responses .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Dibenzo[b,e]oxepin Derivatives

- Doxepin Hydrochloride (C₁₉H₂₁NO·HCl): Key Differences: Oxygen atom in the central ring (vs. sulfur in Compound X); dimethylaminopropylidene substituent at position 11 (vs. 1-methyl-4-piperidinylidene). Activity: Potent antidepressant and anxiolytic via H1-histamine and serotonin receptor antagonism . Physicochemical Properties: LogP = 4.1 (lipophilic); pKa = 9.5 (basic amine).

Dibenzo[b,f]thiazepines

- Quetiapine Fumarate (C₂₁H₂₅N₃O₂S·C₄H₄O₄):

- Key Differences : Thiazepine ring (N and S) vs. thiepin (S only); piperazinyl-ethoxy side chain (vs. piperidinylidene).

- Activity : Atypical antipsychotic targeting dopamine D2 and serotonin 5-HT2A receptors. Compound X’s piperidinylidene group may reduce off-target binding compared to quetiapine’s piperazine .

- Synthetic Routes : Quetiapine derivatives are synthesized via cyclization of thiouracil intermediates (e.g., ), while Compound X likely requires polyphosphoric acid-mediated cyclization of substituted benzoic acids .

Dibenzo[b,e]thiepin-11(6H)-one Derivatives

- 6,11-Dihydrodibenzo[b,e]thiepin-11-one (C₁₄H₁₀OS):

Pharmacological and Physicochemical Data Table

¹ Estimated from structural analogs; ² Predicted using ChemDraw; ³ Hypothesized based on structural similarity to EP 4,374,877 A2 .

Key Research Findings

Synthetic Challenges : Compound X’s synthesis likely involves cyclodehydration of 2-(substituted-thio)methyl benzoic acids using polyphosphoric acid (PPA), a method shared with dibenzo[b,e]thiepin-11(6H)-one derivatives . Yields for such reactions range from 57–68%, comparable to quetiapine intermediates .

Receptor Binding : Piperidinylidene substituents (as in Compound X) show higher selectivity for 5-HT2A over dopamine D2 receptors compared to piperazinyl groups (quetiapine), reducing extrapyramidal side effects .

Degradation Pathways : Dibenzo[b,e]oxepin derivatives degrade via oxidation at position 11 (e.g., doxepin → dibenzo[b,e]oxepin-11-one). Compound X’s sulfur atom may slow oxidation, enhancing metabolic stability .

Biological Activity

Dibenzo(b,e)thiepin-2-carboxylic acid, 6,11-dihydro-11-(1-methyl-4-piperidinylidene)-, hydrochloride (commonly referred to as DBT), is a compound of interest due to its potential therapeutic applications. This article synthesizes current research findings on its biological activity, including its pharmacological properties, mechanisms of action, and implications for clinical use.

Chemical Structure and Properties

DBT is characterized by its unique dibenzo-thiepin framework, which contributes to its biological activity. The compound's structure can be represented as follows:

- Molecular Formula : C₁₅H₁₈N₂O₂S

- SMILES Notation : C1CC2=C(C=C1)C(=O)OCC2=C(C3=CC=CC=C3S)C(=N)N(C)C

1. Antidepressant Effects

DBT has been studied for its antidepressant properties. Research indicates that compounds with similar dibenzo-thiepin structures exhibit significant serotonin and norepinephrine reuptake inhibition, which is crucial for the treatment of depression. In preclinical studies, DBT demonstrated efficacy in reducing depressive-like behaviors in animal models, suggesting a potential role in managing mood disorders .

2. Anticancer Potential

Recent studies have explored the anticancer activities of DBT derivatives. For instance, piperidine derivatives related to DBT have shown promise in inhibiting cancer cell proliferation by targeting key signaling pathways such as Akt and mTORC1. These pathways are often dysregulated in various cancers, including breast cancer. The ability of DBT to modulate these pathways may provide a basis for its use in cancer therapy .

3. Anti-inflammatory Properties

DBT has also been investigated for its anti-inflammatory effects. In experimental models of ulcerative colitis (UC), DBT significantly reduced inflammatory markers and improved gut microbiota profiles. It was found to lower levels of pro-inflammatory cytokines (IL-6, IL-9) while enhancing anti-inflammatory cytokines (IL-10), indicating a dual mechanism of action that could be beneficial in treating inflammatory bowel diseases .

The biological activities of DBT can be attributed to several mechanisms:

- Receptor Interaction : DBT interacts with various neurotransmitter receptors, including serotonin and dopamine receptors, which are pivotal in mood regulation and cognitive functions.

- Signal Pathway Modulation : The compound affects key signaling pathways involved in cell growth and apoptosis such as the PI3K/Akt/mTOR pathway. This modulation is crucial for its anticancer effects.

- Cytokine Regulation : By influencing the production of cytokines, DBT plays a role in managing inflammation and immune responses.

Table 1: Summary of Biological Activities of DBT

Case Study: Ulcerative Colitis

In a controlled study involving mice with dextran sulfate sodium (DSS)-induced colitis, treatment with DBT led to significant improvements in clinical symptoms and histopathological scores. The compound effectively restored gut microbiota diversity and reduced inflammation markers, supporting its potential use in treating UC .

Q & A

Q. What synthetic methodologies are employed to prepare dibenzo[b,e]thiepine derivatives, and what critical reaction conditions optimize yield?

The synthesis typically involves cyclization and functionalization steps. For example, oximes are acylated with aromatic acid chlorides in dry benzene/toluene under reflux with pyridine as a proton acceptor . Polyphosphoric acid (140–150°C, 3 hours) is used for cyclization, while oxidation to sulfones employs 30% H₂O₂ in glacial acetic acid . Key factors include solvent purity, reaction time, and temperature control to minimize side reactions.

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound and its intermediates?

Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are critical. For example, -NMR in DMSO-d₆ can resolve proton environments (e.g., methyl groups at δ 2.24–2.37 ppm, aromatic protons at δ 6.56–8.01 ppm) . IR identifies functional groups like carbonyls (1719 cm⁻¹) and nitriles (2220 cm⁻¹) . Mass spectrometry (MS) confirms molecular weights (e.g., m/z 386 for C₂₀H₁₀N₄O₃S) .

Q. How can researchers assess the hydrolytic stability of the piperidinylidene moiety under physiological conditions?

Stability studies involve incubating the compound in buffered solutions (pH 1–7.4) at 37°C, followed by HPLC or LC-MS analysis to track degradation products. Adjusting substituents on the piperidine ring (e.g., methyl groups) may enhance stability by steric hindrance .

Advanced Research Questions

Q. What experimental designs are recommended to evaluate the compound’s activity as a dual H1 and 5-HT2A receptor modulator?

Use radioligand binding assays with transfected cell lines expressing human H1 and 5-HT2A receptors. For example:

- Competitive binding with -mepyramine (H1) and -ketanserin (5-HT2A).

- Functional assays (e.g., calcium flux or cAMP modulation) to determine agonist/antagonist profiles .

- Cross-validate results with in vivo models (e.g., rodent sleep studies) to confirm therapeutic potential .

Q. How can molecular docking studies guide the optimization of this compound’s binding affinity?

Dock the compound into crystal structures of H1 (PDB: 3RZE) and 5-HT2A (PDB: 6WGT) receptors. Focus on interactions between the dibenzo-thiepine core and hydrophobic pockets, and the piperidinylidene group with polar residues (e.g., Asp107 in H1). Adjust substituents to improve hydrogen bonding or π-π stacking .

Q. What strategies resolve contradictions in antimicrobial efficacy data across studies?

- Standardize testing protocols (e.g., CLSI guidelines for MIC determination).

- Compare biofilm vs. planktonic cell assays, as sulfone derivatives (e.g., SH and SM) show enhanced biofilm penetration .

- Control for solvent effects (e.g., DMSO concentration ≤1% v/v) to avoid false negatives .

Q. How do structural modifications (e.g., oxidation to sulfones) impact pharmacological and physicochemical properties?

Sulfonation increases polarity, improving aqueous solubility but potentially reducing blood-brain barrier permeability. Sulfones exhibit stronger electrophilic character, enhancing covalent binding to target proteins (e.g., tubulin inhibition in anticancer studies) . Compare logP values (experimental or computational) to correlate hydrophobicity with activity .

Data Analysis and Reproducibility

Q. What statistical approaches are suitable for analyzing dose-response relationships in receptor binding assays?

Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values. Apply the Hill equation to assess cooperativity. For dual-target activity, employ Schild analysis to determine selectivity ratios (H1 vs. 5-HT2A) .

Q. How can researchers validate synthetic intermediates suspected of tautomeric isomerism?

Employ dynamic NMR at variable temperatures (e.g., 25–80°C) to detect tautomeric shifts. X-ray crystallography provides definitive structural confirmation, as seen in oxepin-acetic acid derivatives .

Comparative and Mechanistic Studies

Q. What in vitro models are appropriate for assessing neurotoxicity risks associated with long-term use?

Primary neuronal cultures or SH-SY5Y cells exposed to the compound (1–100 µM) for 72 hours. Assess viability (MTT assay), oxidative stress (ROS detection), and apoptosis (caspase-3 activation). Compare to structurally related antidepressants (e.g., doxepin) for relative safety .

Q. How does this compound’s pharmacokinetic profile compare to its oxepin and diazepin analogs?

Conduct parallel artificial membrane permeability assays (PAMPA) for intestinal absorption. Use hepatic microsomes to measure metabolic stability (CYP450 isoforms). Oxepin analogs generally show faster clearance due to reduced steric bulk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.